2-Methoxy-1-methyl-3,5-dinitrobenzene

Regioisomer differentiation Structure-property relationship Nitroaromatic chemistry

Environmental labs face co-elution risks when quantifying nitromusks with non-isomer-specific standards. This 2-Methyl-4,6-dinitroanisole reference standard (CAS 29027-13-2) provides a single, well-resolved peak at 14.43 min on OPTIMA δ-3 GC-ECD, eliminating false negatives in dust, wastewater, or soil analysis. - Certified neat (P-611N) or 100 µg/mL in methanol (P-611S) formats available. - Distinct LogP (2.02) and PSA (100.87 Ų) differentiate it from regioisomers. - Shipped globally with full documentation for immediate calibration or method validation.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 29027-13-2
Cat. No. B166594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-methyl-3,5-dinitrobenzene
CAS29027-13-2
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3
InChIKeyXCHBHMOBNNBYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 29027-13-2) Is a Distinct Research Chemical Intermediate and Analytical Reference Standard


2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 29027-13-2, also known as 2-Methyl-4,6-dinitroanisole) is a trisubstituted nitroaromatic compound belonging to the dinitroanisole class, with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . It features a unique 1,2,3,5-tetrasubstituted benzene ring bearing methoxy (–OCH3), methyl (–CH3), and two nitro (–NO2) groups at the 2-, 1-, 3-, and 5-positions respectively . This specific substitution pattern distinguishes it from other commercially available dinitroanisole regioisomers and renders it valuable as both a synthetic intermediate and a certified analytical reference standard for nitromusk environmental monitoring .

Why Generic Substitution of 2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 29027-13-2) with Other Dinitroanisole Regioisomers Fails in Analytical and Synthetic Workflows


Within the dinitroanisole family, compounds sharing the same molecular formula (C8H8N2O5) can exhibit dramatically different physicochemical properties and chromatographic behavior solely due to variations in substituent positioning [1]. The 2-methoxy-1-methyl-3,5-dinitro substitution pattern of CAS 29027-13-2 yields a LogP of 2.02, a polar surface area (PSA) of 100.87 Ų, and a distinct GC retention time, which differ measurably from its closest regioisomers such as 4-methoxy-3,5-dinitrotoluene (CAS 29455-11-6; LogP 2.87, melting point 122–126°C) and 1-methoxy-5-methyl-2,4-dinitrobenzene (CAS 3606-21-1; PSA 95.51 Ų) . These differences have direct consequences: in analytical chromatography, a regioisomer will co-elute differently or not at all with the target analyte, leading to false negatives in environmental monitoring; in synthesis, the distinct electronic environment of the 3,5-dinitro arrangement dictates regioselectivity in downstream reactions such as nucleophilic aromatic substitution or nitro group reduction [2].

Quantitative Differentiation Evidence for 2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 29027-13-2) Versus Closest Analogs


Regioisomeric Identity: Why the 2-Methoxy-1-methyl-3,5-dinitro Arrangement Is Not Interchangeable with 4-Methoxy-3,5-dinitrotoluene (CAS 29455-11-6)

CAS 29027-13-2 (2-methoxy-1-methyl-3,5-dinitrobenzene) and CAS 29455-11-6 (4-methoxy-3,5-dinitrotoluene) share the identical molecular formula C8H8N2O5 but differ in the position of the methoxy group relative to the methyl and nitro substituents. This regioisomeric difference produces measurable divergence in computed physicochemical parameters . The target compound features nitro groups at positions 3 and 5 with methoxy at position 2, while the comparator has nitro groups at positions 3 and 5 with methoxy at position 4 .

Regioisomer differentiation Structure-property relationship Nitroaromatic chemistry

Lipophilicity and Partitioning: 2-Methoxy-1-methyl-3,5-dinitrobenzene vs 2,4-Dinitroanisole (DNAN, CAS 119-27-7)

Compared to the widely studied insensitive munitions compound 2,4-dinitroanisole (DNAN, CAS 119-27-7), which lacks the methyl substituent, the target compound exhibits measurably higher lipophilicity due to the additional methyl group [1]. This structural difference has direct consequences for environmental fate, bioaccumulation potential, and analytical chromatographic behavior [2].

Lipophilicity Environmental partitioning Chromatographic retention

GC Retention Time Differentiation in Nitromusk Environmental Analysis

In a validated GC-ECD method for nitromusk compound analysis, 2-Methyl-4,6-dinitroanisole (the target compound) elutes at a retention time of 14.43 minutes, which is clearly resolved from structurally related nitromusk compounds including Musk ambrette (15.76 min), Musk xylene (16.20 min), Musk moskene (16.53 min), Musk tibetene (17.84 min), and Musk ketone (18.36 min) [1]. This chromatographic resolution is critical because the target compound is used as an internal standard or surrogate in environmental dust analysis for nitromusk contamination screening, where co-elution with any of the target analytes would compromise quantification [2].

Gas chromatography Nitromusk analysis Environmental monitoring

Regioselective Synthetic Accessibility: 73% Yield via N-Nitropyrazole-Mediated Dinitration

A 2022 publication in JACS Au demonstrated the preparation of 2-Methyl-4,6-dinitroanisole (CAS 29027-13-2) in 73% isolated yield using 5-methyl-1,3-dinitropyrazole as the nitrating reagent with indium(III) trifluoromethanesulfonate as catalyst at 80 °C for 16 hours under an inert atmosphere [1]. This method achieves regioselective dinitration of the aromatic ring using a non-acid nitration strategy, contrasting with traditional mixed-acid (HNO3/H2SO4) nitration of 2-methoxy-1-methylbenzene, which can produce mixtures of regioisomers requiring chromatographic separation [2]. While the 73% yield is reported for this specific compound under these conditions, the broader significance lies in the regioselectivity of the method, which favors the 4,6-dinitro pattern in the presence of the ortho/para-directing methoxy group [1].

Regioselective nitration Synthetic methodology Process chemistry

Polar Surface Area and Hydrogen Bonding Capacity Differentiate Target from 2,4-Dinitro Regioisomer

The computed polar surface area (PSA) and hydrogen bond acceptor count provide a basis for distinguishing the target compound from its 2,4-dinitro regioisomer. The target compound (CAS 29027-13-2) has a PSA of 100.87 Ų with 5 hydrogen bond acceptors and 0 hydrogen bond donors . In comparison, the 2,4-dinitro regioisomer 1-methoxy-5-methyl-2,4-dinitrobenzene (CAS 3606-21-1) has a reported PSA of 95.51 Ų, a difference of 5.36 Ų . This difference, while modest, reflects the varying spatial arrangement of the nitro groups and their differential contribution to the molecular electrostatic potential surface. Both compounds share identical molecular formula, molecular weight, and heavy atom count (15), making PSA one of the few computationally distinguishable descriptors for in silico screening workflows .

Polar surface area Drug-likeness Computational chemistry

Validated Application Scenarios for 2-Methoxy-1-methyl-3,5-dinitrobenzene (CAS 29027-13-2) Based on Quantitative Evidence


Certified Reference Standard for Nitromusk Environmental Monitoring by GC-ECD

Environmental laboratories quantifying nitromusk compounds in indoor dust, wastewater, or soil should procure 2-Methyl-4,6-dinitroanisole as a certified reference standard (AccuStandard P-611N, 10 mg neat; or P-611S, 100 µg/mL in methanol) for calibration and quality control. Under validated GC-ECD conditions using an OPTIMA δ-3 column, this compound elutes at 14.43 min, well resolved from Musk ambrette (15.76 min) and other nitromusks . Its use as a calibration standard or surrogate spike (50 µg/L demonstrated in domestic dust analysis) is supported by its distinct retention time and the commercial availability of analytically certified material .

Synthetic Intermediate for Regioselective Nitroarene Derivatization

Medicinal chemistry and agrochemical research groups requiring a dinitroarene building block with a specific 2-methoxy-1-methyl-3,5-dinitro substitution pattern can access this compound through the published N-nitropyrazole dinitration method (73% yield) or procure it directly from specialty chemical suppliers . The defined substitution pattern enables predictable regioselectivity in subsequent transformations such as selective nitro group reduction, nucleophilic aromatic substitution, or coupling reactions, where the electronic influence of the 3,5-dinitro arrangement differs from that of the 2,4-dinitro or 2,6-dinitro regioisomers .

Physicochemical Reference Compound for Computational Chemistry and QSAR Model Validation

Computational chemists developing QSAR models, machine learning-based property predictors, or molecular dynamics force fields for nitroaromatic compounds can use the experimentally validated or computed descriptors of this compound (LogP = 2.02, PSA = 100.87 Ų, BP = 369.8 °C) as a reference data point . Its well-defined molecular structure (SMILES: COc1c(C)cc([N+](=O)[O-])cc1[N+](=O)[O-]) and the availability of computed NMR, IR, and X-ray structural data from the literature make it suitable for benchmarking computational predictions against empirical measurements for the dinitroanisole subclass.

Biological Screening as a Fragment or Scaffold in CDC25B Phosphatase Inhibitor Discovery

The compound has been included in a high-throughput screening campaign at the Center for Chemical Genomics, University of Michigan, targeting inhibitors of the CDC25B-CDK2/Cyclin A protein-protein interaction (MScreen: TargetID_600) . While specific activity data (IC50, % inhibition) from this screen is not publicly available in the open literature, the compound's inclusion in this annotated screening collection indicates that its dinitroaromatic scaffold was considered of interest for phosphatase inhibitor development. Researchers pursuing CDC25B or related dual-specificity phosphatase targets may evaluate this compound as a starting fragment for structure-activity relationship (SAR) exploration, particularly given its distinct PSA and LogP profile compared to other nitroaromatic screening hits.

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